![molecular formula C22H25N3O5S2 B2782319 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 477534-79-5](/img/structure/B2782319.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as BPTB and has been synthesized using a variety of methods. In
作用機序
The mechanism of action of BPTB is not fully understood, but it is believed to interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. BPTB has been shown to bind to the amyloid-beta peptide and inhibit its aggregation, which is a hallmark of Alzheimer's disease. BPTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BPTB has been shown to have both biochemical and physiological effects, including the inhibition of protein aggregation, the induction of apoptosis, and the inhibition of cell proliferation. BPTB has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.
実験室実験の利点と制限
One advantage of using BPTB in lab experiments is its versatility, as it can be used in a variety of research applications. BPTB is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using BPTB is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
将来の方向性
There are many potential future directions for research involving BPTB, including the development of new biosensors, the study of protein folding and aggregation, and the identification of new therapeutic targets for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of BPTB and to determine its potential toxicity in vivo.
合成法
BPTB can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with thionyl chloride and 2-methoxyethylamine to form 4-(2-methoxyethylamino)benzoyl chloride. This intermediate is then reacted with 5-phenyl-2-thiouracil to form the desired product, BPTB. Other methods include the reaction of 4-aminobenzoic acid with thionyl chloride and 5-phenyl-2-thiouracil to form 4-(5-phenyl-2-thiazolylsulfanyl)benzoyl chloride, which is then reacted with 2-methoxyethylamine to form BPTB.
科学的研究の応用
BPTB has been used in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils, as a ligand for the identification of protein-protein interactions, and as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, BPTB has been used in the development of biosensors and in the study of protein folding and aggregation.
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-14-12-25(13-15-30-2)32(27,28)19-10-8-18(9-11-19)21(26)24-22-23-16-20(31-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDDHIGGRHQRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782236.png)
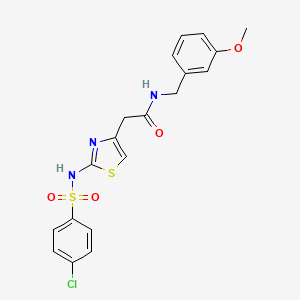

![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)
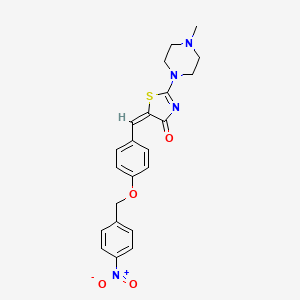





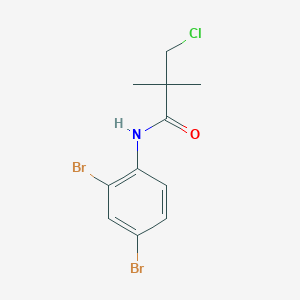
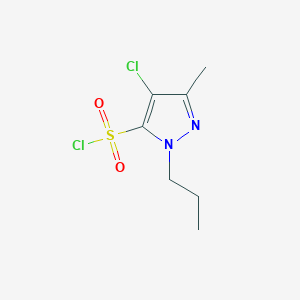
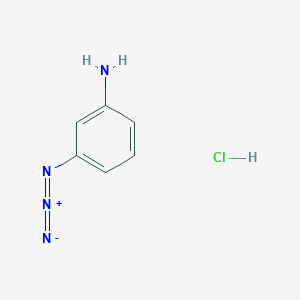
![N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2782256.png)